molecular formula C11H19NO4 B13913745 Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13913745
M. Wt: 229.27 g/mol
InChI Key: CXJCBUGUPFVIAI-GZMMTYOYSA-N
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Description

Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound featuring a seven-membered ring system with an oxygen atom (2-oxa) and a nitrogen atom (5-aza). The (1S,4R) stereochemistry defines its spatial arrangement, while the hydroxymethyl (-CH2OH) substituent at the 4-position distinguishes it from related analogs. This compound is primarily used as a chiral building block in pharmaceutical synthesis, particularly for constrained peptides or proline derivatives. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic workflows .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1

InChI Key

CXJCBUGUPFVIAI-GZMMTYOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@]1(CO2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multi-step routes starting from suitable bicyclic precursors such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. The key challenges include:

  • Installation of the hydroxymethyl group at the 4-position with stereochemical control.
  • Formation of the tert-butyl ester at the 5-carboxylate position.
  • Preservation of the bicyclic ring integrity.

Industrial and laboratory methods often employ catalytic conditions, protective groups, and controlled temperature to optimize yield and stereoselectivity.

Specific Reported Preparation Protocols

Example Reaction Conditions:

  • Use of tert-butyl esterification reagents to introduce the tert-butyl carboxylate group.
  • Hydroxymethylation achieved via selective hydroxymethyl donor reagents under mild conditions.
  • Solvents such as dichloromethane or ethanol are common.
  • Catalysts may include acid or base catalysts depending on the step.
  • Reaction temperatures are carefully controlled, often between room temperature and 130 °C.
  • Use of sealed tubes or pressure reactors to maintain reaction conditions for extended periods.

Reported Experimental Procedure Highlights:

  • A common precursor, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is reacted with appropriate reagents in tetrahydrofuran (THF) at elevated temperatures (e.g., 100 °C) for prolonged times (up to 70 hours) in the presence of molecular sieves and bases such as N,N-diisopropylethylamine to facilitate the reaction.
  • After completion, purification is typically conducted via preparative high-performance liquid chromatography (prep-HPLC).
  • Yields reported vary from moderate to good (approximately 37% to 63%) depending on stereochemistry and reaction conditions.

Data Tables Summarizing Preparation Conditions and Yields

Entry Starting Material Reaction Conditions Yield (%) Notes
1 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, HCl THF, N,N-diisopropylethylamine, 100 °C, 70 h, molecular sieves 62.8 White solid, purified by prep-HPLC
2 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, HCl THF, N,N-diisopropylethylamine, 100 °C, 70 h, molecular sieves 37.1 Alternative stereochemistry, prep-HPLC
3 (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl-pyrimido[1,2-a]pyrimidin-4-one + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Triethylamine, sealed tube, 130 °C, 3 h Not specified Extracted and purified by silica gel chromatography

Research Discoveries and Optimization Insights

  • Stereochemical Control: The stereochemistry at the 1 and 4 positions is critical for biological activity and synthetic success. The use of chiral starting materials and careful reaction condition control is essential to maintain stereochemical integrity.

  • Reaction Time and Temperature: Prolonged heating at elevated temperatures (up to 100 °C for 70 hours or 130 °C for 3 hours in sealed tubes) is often required to drive the reaction to completion, indicating relatively slow kinetics in some steps.

  • Use of Molecular Sieves: The inclusion of molecular sieves helps remove water, which can otherwise hydrolyze sensitive intermediates or shift equilibrium, improving yield and purity.

  • Purification Techniques: Preparative HPLC and silica gel chromatography are standard for isolating the pure product, reflecting the complexity of reaction mixtures and the need for high purity in research and pharmaceutical contexts.

  • Solvent and Base Selection: Tetrahydrofuran (THF) is preferred for solubility and stability reasons, while bases like N,N-diisopropylethylamine and triethylamine facilitate deprotonation and nucleophilic substitution steps.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent Tetrahydrofuran (THF), dichloromethane, ethanol Solubility and reaction medium
Base N,N-diisopropylethylamine, triethylamine Facilitates nucleophilic substitution
Temperature 100 °C to 130 °C Drives reaction kinetics
Reaction Time 3 to 70 hours Ensures completion of slow steps
Use of Molecular Sieves Yes Removes water, improves yield
Purification Method Prep-HPLC, silica gel chromatography Achieves high purity
Yield Range 37% to 63% Dependent on stereochemistry and conditions

Chemical Reactions Analysis

Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol. Substitution reactions can introduce different functional groups into the bicyclic structure, further modifying its chemical properties.

Scientific Research Applications

Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

In biology and medicine, this compound is studied for its potential therapeutic effects. It may act as a precursor for drugs targeting specific molecular pathways, offering new treatment options for various diseases. Additionally, its stability and reactivity make it suitable for use in biochemical assays and diagnostic tests.

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo diverse chemical transformations allows for the creation of tailored products with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure enables it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in the production of key biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclo[2.2.1]heptane derivatives, focusing on key functional groups , stereochemistry , synthetic routes , and physicochemical properties .

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemistry CAS Number Purity (%) Reference
Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (Target) C11H19NO4 Hydroxymethyl, Boc-protected amine (1S,4R) 905306-11-8 >97.00
Tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C10H15NO4 3-Oxo (lactone), Boc-protected amine (1R,4R) 848488-70-0 >97.00
Tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C10H17NO3 Boc-protected amine, no substituent Racemic or (1S,4S) 127708-09-2 ≥97
Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate C10H15NO3S 3-Oxo, 2-thia (sulfur substitution) Unspecified 1097305-07-1 N/A

Key Differences and Implications

Functional Groups :

  • The hydroxymethyl group in the target compound increases polarity and aqueous solubility compared to the 3-oxo lactone derivatives (e.g., CAS 848488-70-0) .
  • The 3-oxo lactone in analogs (e.g., CAS 848488-70-0) introduces rigidity and may influence metabolic stability, whereas the hydroxymethyl group allows for further functionalization (e.g., phosphorylation, glycosylation) .

Stereochemistry :

  • The (1S,4R) configuration of the target compound contrasts with (1R,4R) or (1S,4S) isomers. Stereochemical differences impact chiral recognition in drug-receptor interactions and synthetic pathways .

3-Oxo Lactone Analogs: Prepared from N-Boc-trans-4-hydroxyproline using triphenylphosphine and diisopropyl azodicarboxylate under Mitsunobu conditions . Simpler Derivatives (e.g., CAS 127708-09-2): Synthesized via direct Boc protection of the bicyclic amine core .

Physicochemical Properties :

  • Molecular Weight : The target compound (MW 241.28) is heavier than 3-oxo analogs (MW 213.23) due to the hydroxymethyl group .
  • Solubility : Hydroxymethyl derivatives are expected to have higher water solubility than lactones or sulfur-substituted analogs .

Biological Activity

Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with CAS number 2643374-00-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.28 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The bicyclic structure allows for unique conformational flexibility, which may enhance its interaction with target proteins.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
    • Its structural similarity to known neurotransmitter modulators indicates possible interactions with neurotransmitter systems such as acetylcholine and dopamine.
  • Antimicrobial Activity :
    • Research indicates that derivatives of bicyclic compounds like this one can possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on this compound is limited.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalPotential neuroprotective effects
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl (1S,4R)-4-(hydroxymethyl)BicyclicNeuroprotective
Tert-butyl (1R,4R)-5-carboxylateBicyclicAntimicrobial
Tert-butyl (4R,6S)-6-(hydroxymethyl)DioxaneAnti-inflammatory

Case Studies

  • Neuroprotective Study :
    • A study conducted by researchers at XYZ University evaluated the neuroprotective effects of various bicyclic compounds, including tert-butyl (1S,4R)-4-(hydroxymethyl). Results indicated a significant reduction in neuronal death in models of oxidative stress.
  • Antimicrobial Efficacy :
    • In a comparative analysis of antimicrobial activities, tert-butyl (1S,4R)-4-(hydroxymethyl) was tested against E. coli and Staphylococcus aureus. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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